molecular formula C8H7F3O B8660235 (R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

Cat. No.: B8660235
M. Wt: 176.14 g/mol
InChI Key: NAYLCQZIPKCMBT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL typically involves the reduction of the corresponding ketone, ®-1-(3,4,5-Trifluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL may involve catalytic hydrogenation processes using chiral catalysts to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: ®-1-(3,4,5-Trifluorophenyl)ethanone.

    Reduction: ®-1-(3,4,5-Trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
  • 1-(3,4,5-Trifluorophenyl)ethan-1-OL (racemic mixture)
  • 1-(3,4,5-Trifluorophenyl)ethanone

Uniqueness

®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is unique due to its chiral nature and the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

(1R)-1-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m1/s1

InChI Key

NAYLCQZIPKCMBT-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)F)F)F)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgBr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgEr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
[Compound]
Name
solution
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One

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